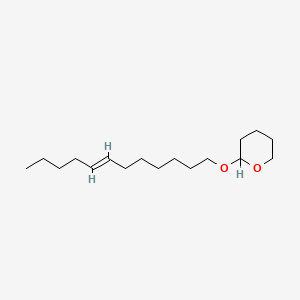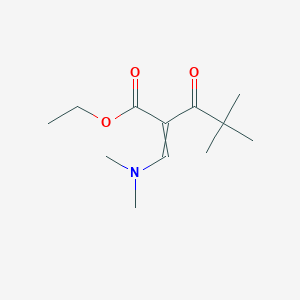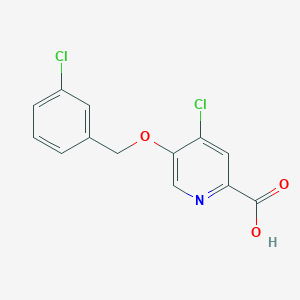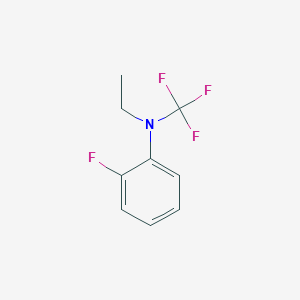
2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is a synthetic compound belonging to the pyran family. It features a tetrahydro structure with a dodecenyloxy group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . This method is favored due to its versatility and efficiency in producing 2H-pyrans. Additionally, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been employed to synthesize tetrahydropyrans .
Industrial Production Methods: Industrial production of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- often relies on scalable and stereoselective synthetic methods. These methods include the ring-expansion of monocyclopropanated heterocycles and the use of lanthanide triflates as catalysts for intramolecular hydroalkoxylation .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in the formation of tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- include Raney nickel for hydrogenation, p-toluenesulfonic acid for ether formation, and cerium ammonium nitrate for the reaction of tertiary diols .
Major Products: The major products formed from these reactions include 2-tetrahydropyranyl ethers, which are resilient to various reactions and can be restored to parent alcohols through acid-catalyzed hydrolysis .
Aplicaciones Científicas De Investigación
2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- has several scientific research applications. It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Additionally, it has anti-inflammatory and analgesic effects, which could be useful in treating various inflammatory conditions. This compound is also valuable in synthetic chemistry as a building block for synthesizing various compounds.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
55305-37-8 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-[(E)-dodec-7-enoxy]oxane |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ |
Clave InChI |
GLHIBVZXAHLBAQ-AATRIKPKSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCOC1CCCCO1 |
SMILES canónico |
CCCCC=CCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)

![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)


